

The Sensory Signature of Mesifurane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dimethyl-4-methoxy-3(2H)-furanone**

Cat. No.: **B1214188**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sensory profile and odor threshold of Mesifurane (**2,5-dimethyl-4-methoxy-3(2H)-furanone**), a key aroma compound found in a variety of fruits and a significant component in the flavor and fragrance industry. This document outlines its distinct sensory characteristics, presents available quantitative odor threshold data, and details the experimental methodologies used for its evaluation.

Sensory Profile of Mesifurane

Mesifurane is a potent aroma compound renowned for its complex and desirable sensory characteristics. Its profile is predominantly defined by sweet, caramel-like, and sherry-like notes.^[1] However, its perception can be multifaceted, with nuances that vary depending on its concentration and the matrix in which it is present. A comprehensive sensory profile, compiled from various organoleptic assessments, is detailed below.

Key Sensory Descriptors:

- Primary Notes: Sweet, Caramel, Sherry-like, Burnt Sugar^[2]
- Secondary Notes: Fruity (specifically reminiscent of arctic bramble), Spicy, Cherry-like^[3]

- Subtle Nuances: Musty, Earthy, Meaty, Vegetative, Coffee, Maple, Nutty[2]

The sensory perception of Mesifurane is also influenced by its stereochemistry. The (R)-(+)-isomer is reported to have intensive flavor characteristics of burnt caramel. Racemic Mesifurane is often described as sweet, spicy, cherry-like, and earthy.

Odor and Flavor Thresholds

The odor threshold is a critical parameter for understanding the impact of an aroma compound. It is defined as the lowest concentration of a substance that can be detected by the human sense of smell. Two main types of thresholds are often considered: the detection threshold (the concentration at which a stimulus is first detected) and the recognition threshold (the concentration at which the stimulus can be identified).

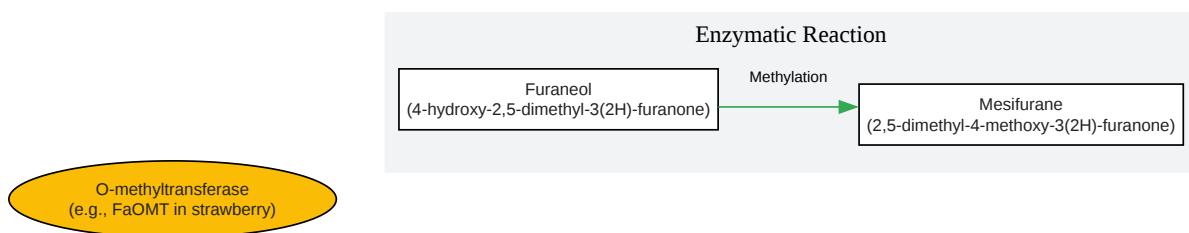
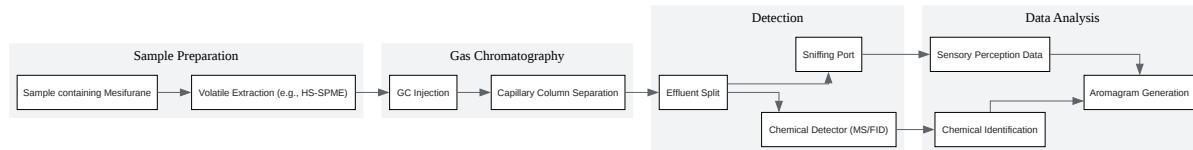
While Mesifurane is recognized as a high-impact aroma chemical with a low odor threshold, publicly available, peer-reviewed quantitative data, particularly in standard media like water or air, is limited. The following table summarizes the available quantitative data for the odor threshold of Mesifurane.

Compound	Threshold Type	Medium	Threshold Value	Reference
Mesifurane	Odor Threshold	1.00% in Dipropylene Glycol	High	The Good Scents Company[2]

Note: The term "High" for odor strength as reported by The Good Scents Company suggests that a very low concentration is perceptible, though a precise numerical value is not provided in the publicly accessible data. Further investigation into proprietary databases or direct experimental determination is recommended for precise quantitative values.

For context, related 4-hydroxy-3(2H)-furanones, such as Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), the precursor to Mesifurane, have reported odor thresholds ranging from 0.03 to 1,700 µg/L in water, indicating the high potency of this class of compounds.[4]

Experimental Protocols



The determination of the sensory profile and odor threshold of Mesifurane involves a combination of instrumental analysis and sensory evaluation by trained human panels. Gas Chromatography-Olfactometry (GC-O) is a key technique for identifying odor-active compounds in a sample.

Gas Chromatography-Olfactometry (GC-O) for Sensory Profiling

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique allows researchers to pinpoint which volatile compounds in a complex mixture are responsible for its characteristic aroma.

Methodology:

- **Sample Preparation:** A volatile extract of the sample containing Mesifurane (e.g., strawberry puree, arctic bramble juice) is prepared using methods such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE).
- **Gas Chromatographic Separation:** The volatile extract is injected into a gas chromatograph equipped with a capillary column (e.g., FFAP or DB-5). The compounds are separated based on their boiling points and polarity.
- **Effluent Splitting:** At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) for chemical identification and quantification. The other stream is directed to a sniffing port.
- **Olfactory Evaluation:** A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any detected odors.
- **Data Analysis:** The data from the chemical detector and the sensory panel are combined to create an aromagram, which correlates specific chemical compounds with their perceived odors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Genetic Analysis of Methyl Anthranilate, Mesifurane, Linalool, and Other Flavor Compounds in Cultivated Strawberry (*Fragaria × ananassa*) [frontiersin.org]
- 2. strawberry furanone methyl ether, 4077-47-8 [thegoodscentscompany.com]
- 3. Historical Review on the Identification of Mesifurane, 2,5-Dimethyl-4-methoxy-3(2H)-furanone, and Its Occurrence in Berries and Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Sensory Signature of Mesifurane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1214188#sensory-profile-and-odor-threshold-of-mesifurane\]](https://www.benchchem.com/product/b1214188#sensory-profile-and-odor-threshold-of-mesifurane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com